molecular formula C14H16Br2N2O2 B1379806 (1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide CAS No. 1609406-32-7

(1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide

Cat. No.: B1379806
CAS No.: 1609406-32-7
M. Wt: 404.1 g/mol
InChI Key: MQFXMNKULFGVJL-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

This compound has a molecular weight of 323.19 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results .

Scientific Research Applications

Luminescent Materials

Aggregation-Enhanced Emission (AEE) and Multi-Stimuli-Responsive Properties : Studies have demonstrated the development of compounds with significant luminescent properties in both solution and solid states. For instance, pyridyl substituted compounds exhibiting AEE behavior and mechanochromic properties, with their luminescent properties being influenced by the polarity of solvents and capable of displaying multi-stimuli response, have been synthesized (Srivastava et al., 2017). This research opens avenues for the creation of advanced materials for sensors and optical devices.

Antimicrobial Agents

Synthesis and Evaluation of Antibacterial Activity : The creation of N-substituted sulfonamide derivatives based on 1,3-Benzodioxol-5-amine has been explored, where these compounds demonstrated moderate antibacterial activity (Aziz‐ur‐Rehman et al., 2015). This work highlights the potential of such compounds in the development of new antibacterial agents.

Coordination Chemistry and Network Structures

Influence of Anion on Coordination Polymers : Research into the influence of different anions on the network structure of silver(I) coordination polymers has shown that ligand conformations and counterions significantly affect the resulting polymeric structures (Chakraborty et al., 2013). This finding is crucial for designing coordination polymers with desired properties for catalysis or material science applications.

Antitumor Agents

Development of Antitumor Compounds : The synthesis of novel dihydro-7H-pyrimido[4,5-b][1,4]diazepines, with some demonstrating remarkable activity against various cancer cell lines, underscores the therapeutic potential of benzodioxole derivatives in cancer treatment (Insuasty et al., 2008). These compounds could serve as a basis for the development of new antitumor medications.

Catalysis and Chemical Synthesis

Rhodium-Catalyzed Asymmetric Hydrogenation : The use of rigid P-chiral phosphine ligands derived from benzodioxole for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes has shown excellent enantioselectivities and high catalytic activities, offering a method for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. Its specific effects likely depend on the context of its use in scientific research.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)methanamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2.2BrH/c1-2-6-16-12(3-1)9-15-8-11-4-5-13-14(7-11)18-10-17-13;;/h1-7,15H,8-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFXMNKULFGVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=N3.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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